Chlorophenylsilane

Übersicht

Beschreibung

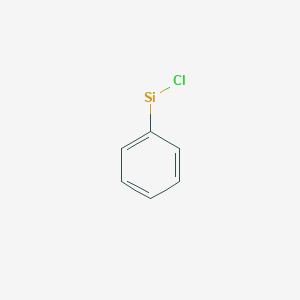

Chlorophenylsilane (CAS: 4206-75-1) is an organosilicon compound with the molecular formula C₆H₅ClSi and a molecular weight of 140.64 g/mol . It features a silicon atom bonded to a phenyl group, a chlorine atom, and two hydrogen atoms. Key properties include a boiling point of 165.5°C, a density of 1.070 g/mL, and a flash point of 53.9°C . This compound is widely utilized in nanotechnology and biotechnology, particularly in functionalized magnetic nanoparticle (MNP) composites for antibody purification. For instance, CPTMS@MNPs nanocomposites incorporating this compound demonstrated enhanced antibody binding capacity (7-fold increase) compared to conventional MNPs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chlorophenylsilane can be synthesized through the reaction of phenyltrichlorosilane with a reducing agent such as lithium aluminium hydride. The reaction proceeds as follows:

PhSiCl3+LiAlH4→PhSiH2Cl+LiCl+AlCl3

where Ph represents the phenyl group (C6H5) .

Industrial Production Methods: In industrial settings, this compound is typically produced by the direct process, which involves the reaction of phenyl chloride with silicon in the presence of a copper catalyst. This method allows for large-scale production and is commonly used in the manufacture of various organosilicon compounds .

Analyse Chemischer Reaktionen

Types of Reactions: Chlorophenylsilane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrogen chloride.

Reduction: Can be reduced to phenylsilane using reducing agents like lithium aluminium hydride.

Substitution: The chlorine atom can be substituted with other groups, such as alkoxy or amino groups, through nucleophilic substitution reactions

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Reduction: Lithium aluminium hydride in anhydrous conditions.

Substitution: Nucleophiles such as alcohols or amines under mild conditions.

Major Products Formed:

Hydrolysis: Phenylsilanol and hydrogen chloride.

Reduction: Phenylsilane.

Substitution: Various substituted phenylsilanes depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Chlorophenylsilane serves as a versatile reagent in organic synthesis. Its utility arises from its ability to participate in various chemical reactions, including:

- Silanol Synthesis : this compound can be hydrolyzed to produce silanols, which are valuable intermediates in organic synthesis. Recent studies have demonstrated scalable methods for synthesizing functionalized silanols using photochemical techniques, allowing for the late-stage functionalization of complex molecules . This method enhances the efficiency of producing bioactive compounds, which are essential in drug development.

- Cross-Coupling Reactions : Silanols derived from this compound can act as cross-coupling partners in metal-catalyzed reactions. This application is crucial for constructing complex organic molecules with specific functionalities . The ability to utilize this compound in these reactions expands the toolkit available for synthetic chemists.

Material Science

In material science, this compound is employed for its silane functionality, which allows it to bond with various substrates. Key applications include:

- Surface Modification : this compound can be used to modify surfaces of materials such as glass and metals, enhancing their hydrophobic properties. This modification is particularly useful in creating anti-corrosive coatings and improving the adhesion of paints and adhesives .

- Silane-Based Polymers : The compound is also a precursor for the synthesis of silane-based hyperbranched polymers. These polymers exhibit unique properties such as increased surface area and enhanced mechanical strength, making them suitable for applications in drug delivery systems and as surfactants .

Medicinal Chemistry

This compound's role in medicinal chemistry is primarily linked to its derivatives:

- Antibacterial and Antifungal Agents : Research indicates that compounds synthesized from this compound exhibit moderate to good biological activities against various bacterial and fungal strains. For instance, derivatives such as N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine have shown promising antibacterial efficacy . This highlights the potential of this compound derivatives as lead compounds in drug discovery.

- Pharmacological Studies : The incorporation of silicon into drug candidates has been shown to enhance their pharmacokinetic and pharmacodynamic profiles. The “Silicon Switch” concept suggests that replacing carbon centers with silicon can improve the efficacy of certain drugs . this compound derivatives can thus be explored further for their potential therapeutic benefits.

Case Study 1: Synthesis of Functionalized Silanols

A recent study showcased a novel photochemical method for synthesizing functionalized silanols from this compound under ambient conditions. The process demonstrated high functional-group compatibility and yielded diverse silanol products without significant byproduct formation. This method highlights the scalability and practicality of using this compound in synthetic applications .

Case Study 2: Biological Evaluation of Thiazole Derivatives

In a study focusing on thiazole derivatives synthesized from this compound, compounds were evaluated for their antibacterial properties against strains like E. coli and S. typhi. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that this compound can be an effective starting material for developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of chlorophenylsilane primarily involves its reactivity with various nucleophiles and reducing agents. The silicon-chlorine bond is highly reactive, making it susceptible to nucleophilic attack, leading to the formation of various substituted silanes. In biological applications, this compound-functionalized surfaces enhance the immobilization and binding capacity of proteins, such as antibodies, through controlled orientation and increased surface area .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Organosilicon Compounds

Structural Variations and Molecular Properties

The table below compares chlorophenylsilane with analogous compounds, highlighting structural differences and key properties:

Notes:

- Substituent Effects: this compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the aromatic phenyl group. In contrast, compounds with trimethyl groups (e.g., (3-Chlorophenyl)(trimethyl)silane) exhibit increased hydrophobicity (logP = 2.885) and steric hindrance, altering their catalytic and solubility profiles .

- Molecular Weight and Boiling Points: Bulkier compounds like Chlorotriphenylsilane (294.85 g/mol) have higher molecular weights and likely higher boiling points compared to this compound, though exact data are unavailable .

Functional and Application Differences

- Antibody Purification: this compound’s integration into MNPs enables efficient antibody binding, outperforming protein A/G affinity chromatography . Other silanes (e.g., Chlorotriphenylsilane) are less documented in biotech but are used in catalysis due to their robust silicon-chlorine bonds .

Biologische Aktivität

Chlorophenylsilane is a compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its biological activity, particularly in antimicrobial and anticancer applications, has been the focus of several studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

This compound (C6H5ClSi) is a silane compound characterized by the presence of chlorine and phenyl groups attached to silicon. It is primarily used in the synthesis of silicone-based materials and as an intermediate in organic synthesis. The compound can be synthesized through various methods, including the hydrolysis of trithis compound or through direct chlorination processes.

Biological Activity Overview

The biological activity of this compound and its derivatives has been evaluated in several studies, focusing on their antimicrobial properties and potential anticancer effects. Below is a summary of key findings:

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Research has indicated that its derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| 3g | 0.21 | Pseudomonas aeruginosa |

| 3g | 0.21 | Escherichia coli |

| 3f | N/A | Micrococcus luteus |

| 3f | N/A | Citrobacter freundii |

These findings suggest that this compound derivatives may serve as promising candidates for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound derivatives. In vitro evaluations have shown that certain compounds derived from this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The following table summarizes the anticancer activity:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 15.2 | Induction of apoptosis |

| 3c | HepG-2 | 12.8 | Multi-targeting kinase inhibition |

Molecular docking studies have indicated that these compounds interact with key proteins involved in cell proliferation and survival, suggesting potential pathways for therapeutic intervention .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound derivatives, researchers found that compound 3g displayed potent inhibitory effects against clinical strains of bacteria, outperforming traditional antibiotics such as ciprofloxacin in certain assays. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Cancer Treatment Potential

Another investigation focused on the anticancer properties of this compound derivatives demonstrated significant growth inhibition in MCF-7 cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis, revealing that treated cells exhibited increased sub-G1 populations indicative of apoptosis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Chlorophenylsilane to improve yield and purity?

- Methodological Answer : Synthesis optimization involves evaluating reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, using anhydrous conditions and silicon tetrachloride as a precursor can reduce hydrolytic side reactions. Catalysts like triethylamine may enhance silane coupling efficiency. Purification via fractional distillation under reduced pressure (boiling point ~180–185°C) is critical to isolate high-purity this compound . Reproducibility requires meticulous documentation of stoichiometry, reaction time, and post-synthesis characterization (e.g., GC-MS for purity assessment) .

Q. What analytical techniques are most effective for characterizing this compound and ensuring its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the phenyl group’s aromatic protons (δ 7.2–7.6 ppm) and the Si-Cl bond environment.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~550–600 cm (Si-Cl stretch) and ~3050 cm (C-H aromatic stretch) validate functional groups.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects volatile byproducts.

- Elemental Analysis : Validates empirical formula (CHClSi) with <1% deviation .

Q. How should one design experiments to investigate the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Setup : Prepare aqueous solutions at pH 2 (HCl), 7 (buffer), and 12 (NaOH). Add this compound (1% v/v) and monitor hydrolysis via Si NMR or FTIR at timed intervals.

- Control Variables : Maintain constant temperature (25°C) and inert atmosphere (N) to isolate pH effects.

- Data Interpretation : Compare hydrolysis rates (e.g., half-life) and identify products (e.g., silanols) to infer degradation pathways .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity data of this compound with different nucleophiles?

- Methodological Answer :

- Systematic Literature Review : Use databases like SciFinder to collate studies, noting solvent systems, nucleophile concentrations, and reaction temperatures.

- Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., THF solvent, 0.1 M nucleophile, 60°C).

- Computational Modeling : Apply density functional theory (DFT) to compare activation energies for competing reaction pathways (e.g., S2 vs. radical mechanisms).

- Statistical Meta-Analysis : Use tools like RevMan to identify outliers and assess data heterogeneity .

Q. How does introducing electron-withdrawing substituents on the phenyl ring affect the reactivity of this compound derivatives?

- Methodological Answer :

- Synthetic Modification : Replace phenyl hydrogens with nitro (-NO) or trifluoromethyl (-CF) groups via Friedel-Crafts acylation or directed ortho-metalation.

- Comparative Reactivity Assays : Test derivatives in silane coupling reactions (e.g., with alcohols or amines) and measure kinetics via stopped-flow spectrophotometry.

- Electronic Effect Analysis : Use Hammett plots to correlate substituent σ values with reaction rates, revealing inductive effects on Si-Cl bond polarization .

Q. Data Contradiction and Validation

Q. How can researchers address discrepancies in reported toxicity profiles of this compound?

- Methodological Answer :

- Critical Appraisal : Evaluate study designs for exposure duration (acute vs. chronic), model organisms (e.g., rodents vs. in vitro cell lines), and endpoints (e.g., LC vs. NOAEL).

- Dose-Response Reassessment : Conduct in vivo toxicity assays with controlled dosing (e.g., 10–100 mg/kg body weight) and standardized OECD guidelines.

- Cross-Validation : Compare results with structurally analogous compounds (e.g., phenyltrichlorosilane) to identify structure-toxicity trends .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in this compound-based experiments?

- Methodological Answer :

- Detailed Documentation : Record synthesis parameters (e.g., reaction time, catalyst loading), characterization data, and environmental controls (humidity, light exposure).

- Open-Source Data Sharing : Publish raw spectra and chromatograms in repositories like Zenodo for peer validation.

- Collaborative Verification : Partner with independent labs to replicate key findings using shared protocols .

Q. Comparative and Mechanistic Studies

Q. How do steric effects influence the catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Parameterization : Calculate Tolman cone angles for substituents (e.g., tert-butyl vs. methyl) to quantify steric bulk.

- Kinetic Profiling : Monitor reaction rates using UV-Vis spectroscopy under identical catalytic conditions.

- X-ray Crystallography : Resolve crystal structures of silane-ligand complexes to correlate steric hindrance with catalytic turnover .

Table 1 : Key Analytical Parameters for this compound Characterization

Eigenschaften

IUPAC Name |

chloro(phenyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClSi/c7-8-6-4-2-1-3-5-6/h1-5H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWIIOQJUKRLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH2]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4206-75-1 | |

| Record name | (Chlorosilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.